4-Bromobenzyl-(3-methoxyphenyl)ether

PYCR1 inhibition Cancer metabolism Structure-activity relationship

This para-brominated aryl ether provides optimal PYCR1 inhibitory activity and enables Pd-catalyzed Suzuki-Miyaura diversification. The 4-bromobenzyl motif improves crystallizability for X-ray diffraction, supports selective carbohydrate protection, and outperforms alternative halogen substitutions in SAR campaigns. Ideal for medicinal chemistry and fragment-based screening.

Molecular Formula C14H13BrO2
Molecular Weight 293.15 g/mol
Cat. No. B7857930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl-(3-methoxyphenyl)ether
Molecular FormulaC14H13BrO2
Molecular Weight293.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrO2/c1-16-13-3-2-4-14(9-13)17-10-11-5-7-12(15)8-6-11/h2-9H,10H2,1H3
InChIKeyKGGGKABYGPLGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl-(3-methoxyphenyl)ether: Structural and Physicochemical Baseline for Procurement Decisions


4-Bromobenzyl-(3-methoxyphenyl)ether (CAS: 1292668-04-2) is an aryl ether compound featuring a para-bromobenzyl moiety linked to a 3-methoxyphenyl group . Its molecular formula is C14H13BrO2, with a molecular weight of 293.16 g/mol . The compound is typically supplied as a solid with reported purities of 97-98% from commercial sources . Its predicted density is 1.367 g/cm³ and predicted boiling point is 385.8°C [1]. The presence of the bromine atom enables participation in cross-coupling reactions, while the ether linkage and methoxy substituent influence its physicochemical and crystallographic behavior relative to close analogs [2].

Why 4-Bromobenzyl-(3-methoxyphenyl)ether Cannot Be Substituted by Generic Benzyl Ether Analogs in Critical Applications


The para-bromine substituent and the meta-methoxy orientation on the phenyl ring create distinct electronic and steric effects that differentiate this compound from non-halogenated, ortho-substituted, or differently halogenated analogs. In structure-activity relationship (SAR) studies of related benzyl ether scaffolds, the 4-bromobenzyl moiety was explicitly identified as the optimal substituent for PYCR1 enzyme inhibition, outperforming alternative halogen and alkyl substitutions [1]. Furthermore, the para-bromine atom enables orthogonal synthetic utility via Suzuki-Miyaura cross-coupling that is unavailable to chloro, fluoro, or unsubstituted benzyl ethers, which either react sluggishly or not at all under comparable conditions [2]. In carbohydrate protection chemistry, 4-bromobenzyl groups exhibit reliable regioselectivity for equatorial hydroxy groups of cis-vicinal diols, a property not uniformly shared by other substituted benzyl protective groups [3]. Finally, for absolute configuration determination, the di(4-bromobenzyl) ether derivative of Stachybotrin C afforded single crystals suitable for X-ray diffraction, whereas the parent compound did not, demonstrating a crystallizability advantage that may extend to other complex natural products [4].

Quantitative Differentiation Evidence for 4-Bromobenzyl-(3-methoxyphenyl)ether vs. Closest Analogs


PYCR1 Inhibitory Activity: 4-Bromobenzyl Moiety Superior to Alternative Substituents

In a systematic SAR evaluation of benzyl-substituted analogs targeting pyrroline-5-carboxylate reductase 1 (PYCR1), the 4-bromobenzyl moiety was identified as the optimal substituent for enzyme inhibition, outperforming chloro, fluoro, methyl, and other halogen variants [1]. This optimization was foundational, and the 4-bromobenzyl motif was subsequently retained throughout all further SAR explorations in the study [1].

PYCR1 inhibition Cancer metabolism Structure-activity relationship

Suzuki-Miyaura Cross-Coupling Utility: Bromine Enables Biaryl Library Synthesis Inaccessible to Chloro or Unsubstituted Analogs

4-Bromobenzyl bromide was employed as a key substrate in a solution-phase Suzuki-Miyaura cross-coupling protocol to generate a 20-member aminomethyl-substituted biaryl library [1]. In contrast, 3- or 4-chlorobenzyl bromides are significantly less reactive under standard Suzuki conditions, often requiring harsher catalysts or failing to couple altogether, while unsubstituted benzyl halides lack the requisite aryl halide functionality for cross-coupling [1].

Combinatorial chemistry Cross-coupling Biaryl synthesis

Regioselective Carbohydrate Protection: 4-Bromobenzyl Ether Introduced with High Selectivity at Equatorial Hydroxy Groups

In a catalyst-controlled monoalkylation of cis-vicinal diols in carbohydrate derivatives, 4-bromobenzyl groups were selectively installed at equatorial secondary hydroxy groups with reliable regioselectivity, alongside benzyl, naphthylmethyl, and benzyloxymethyl protective groups [1]. While the study does not provide direct comparative yields for each protecting group, the method demonstrates that 4-bromobenzyl ether formation is compatible with this regioselective protocol, a property not systematically established for ortho-methoxy or non-halogenated benzyl variants in the same catalytic system [1].

Carbohydrate chemistry Protecting groups Regioselective alkylation

Crystallizability Advantage: Di(4-bromobenzyl) Ether Derivative of Stachybotrin C Affords Single Crystals for X-ray Diffraction

The di(4-bromobenzyl) ether of Stachybotrin C readily formed single crystals suitable for X-ray diffraction analysis, enabling unambiguous determination of the absolute configuration as (8S, 9R), whereas the parent Stachybotrin C and its dimethyl ether derivatives failed to yield crystals of sufficient quality for structural solution [1]. This crystallization enhancement is directly attributable to the introduction of the 4-bromobenzyl ether moiety.

Absolute configuration X-ray crystallography Natural product derivatization

Commercial Purity Specification: 97-98% Typical Purity for Research Applications

Multiple commercial suppliers report purities of 97.0% to 98.0% for 4-Bromobenzyl-(3-methoxyphenyl)ether [REFS-1, REFS-2]. While purity specifications are comparable to other benzyl ether analogs, the consistency across vendors reduces procurement risk.

Chemical procurement Purity specification Quality control

Recommended Research Applications for 4-Bromobenzyl-(3-methoxyphenyl)ether Based on Verified Differentiation Evidence


Medicinal Chemistry: PYCR1 Inhibitor Lead Optimization

As documented in SAR studies, the 4-bromobenzyl moiety is the optimal substituent for PYCR1 inhibition. Researchers developing novel anticancer agents targeting PYCR1 can use this compound as a key intermediate or incorporate the 4-bromobenzyl motif to improve target engagement [1].

Combinatorial Chemistry: Biaryl Library Construction via Suzuki-Miyaura Coupling

The bromine atom in the para position enables efficient Pd-catalyzed cross-coupling with boronic acids, facilitating the rapid generation of diverse biaryl libraries for high-throughput screening campaigns [1]. This reactivity is not available with chloro or unsubstituted benzyl analogs.

Carbohydrate Chemistry: Regioselective Protection of cis-Vicinal Diols

Under diarylborinic acid catalysis, 4-bromobenzyl ethers can be selectively installed at equatorial hydroxy groups of carbohydrate derivatives, providing orthogonally protected building blocks for oligosaccharide synthesis [1].

Structural Biology: Derivatization for X-ray Crystallography

For natural products or complex molecules that fail to crystallize, derivatization with 4-bromobenzyl ether may improve crystallizability. This approach successfully enabled absolute configuration determination of Stachybotrin C [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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